3-(4-methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide
Description
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-24-19(11-12-23-24)18-9-5-16(13-21-18)14-22-20(25)10-6-15-3-7-17(8-4-15)28(2,26)27/h3-5,7-9,11-13H,6,10,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVWQJWLCXMPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Sulfonylation of Phenylpropanoate Esters
The methanesulfonyl group is introduced via electrophilic aromatic sulfonylation. Methyl 3-(4-hydroxyphenyl)propanoate undergoes sulfonylation using methanesulfonyl chloride (MsCl) in the presence of a Lewis acid catalyst such as aluminium chloride (AlCl₃) in dichloromethane (DCM) at 0–5°C. Subsequent hydrolysis of the ester yields the free carboxylic acid.
Reaction Conditions:
| Step | Reagents/Conditions | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| Sulfonylation | MsCl, AlCl₃ | DCM | 0–5°C | 78–85% |
| Hydrolysis | NaOH (aq.) | Ethanol/Water | Reflux | 90–95% |
Alternative Route: Direct Sulfonation of 3-Phenylpropanoic Acid
Direct sulfonation of 3-phenylpropanoic acid using chlorosulfonic acid followed by methylation with dimethyl sulfate introduces the methanesulfonyl group. This method, however, risks over-sulfonation and requires stringent temperature control.
Preparation of [6-(1-Methyl-1H-Pyrazol-5-yl)Pyridin-3-yl]Methanamine
Suzuki-Miyaura Cross-Coupling for Pyridine-Pyrazole Formation
A palladium-catalyzed coupling between 6-bromonicotinaldehyde and 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole constructs the pyridine-pyrazole core. Optimized conditions employ Pd(PPh₃)₄, K₂CO₃, and a 1,4-dioxane/water solvent system at 80–90°C.
Reaction Conditions:
| Component | Reagent | Catalyst | Solvent | Temperature | Yield* |
|---|---|---|---|---|---|
| Boronic ester | 1-Methyl-5-boronate-pyrazole | Pd(PPh₃)₄ | Dioxane/H₂O | 80°C | 70–75% |
*Hypothetical yields based on similar Suzuki couplings.
Reductive Amination of Nicotinaldehyde
The aldehyde intermediate is converted to the primary amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
Amide Bond Formation
Acyl Chloride-Mediated Coupling
Activation of 3-(4-methanesulfonylphenyl)propanoic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with [6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methanamine in the presence of triethylamine (Et₃N) in DCM at 0–25°C.
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| Acylation | SOCl₂ | Toluene | Reflux | 95% |
| Coupling | Et₃N, DCM | DCM | 0–25°C | 80–85% |
Carbodiimide-Based Coupling
Modern peptide coupling agents such as HATU or EDCl/HOBt facilitate amide formation under mild conditions (DMF, 0–25°C), minimizing racemization and improving yields.
Alternative Synthetic Strategies
One-Pot Tandem Sulfonylation-Amidation
A streamlined approach couples in situ-generated 3-(4-methanesulfonylphenyl)propanoyl chloride with the amine fragment without isolating intermediates, reducing purification steps.
Solid-Phase Synthesis
Immobilization of the pyridine-pyrazole amine on Wang resin enables iterative coupling and cleavage, though scalability remains challenging.
Critical Analysis of Methodologies
Yield Optimization
- Friedel-Crafts sulfonylation offers regioselectivity but requires careful control of Lewis acid stoichiometry to avoid side reactions.
- Suzuki coupling provides high fidelity for pyrazole-pyridine bond formation but depends on boronic ester purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are frequently used. Reaction conditions vary depending on the desired transformation but often include controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(4-Methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a propanamide backbone with several analogs but distinguishes itself via unique substituents:
- Methanesulfonylphenyl group: This electron-withdrawing group contrasts with sulfonamide moieties in compounds like N-(5-cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (), which feature sulfonamide linkages .
- Pyridinylmethyl-pyrazole substituent : Similar to Compound 5 and 6 (), which incorporate pyridin-3-yl and dichlorophenyl groups, the target compound’s pyridinylmethyl arm may enhance binding affinity in biological systems .
Physicochemical Properties
Key comparisons based on melting points (m.p.) and solubility-related substituents:
The target compound’s methanesulfonylphenyl group (strongly polar) may confer higher solubility in polar solvents compared to 4af (methoxyphenyl) or Compound 6 (methoxyphenyl). However, its pyridinylmethyl-pyrazole arm could reduce solubility relative to Compound 5 (fluorophenyl) due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
